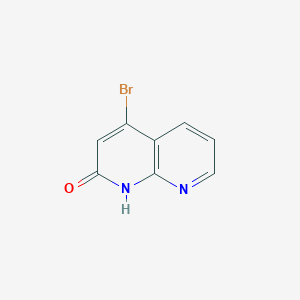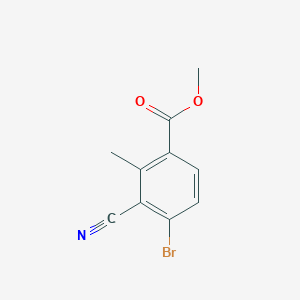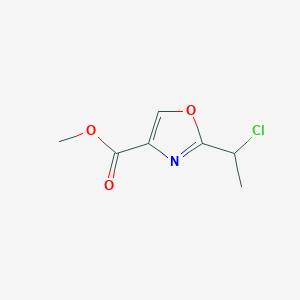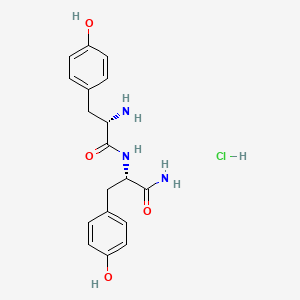![molecular formula C8H11Cl2NO B1450285 [3-(2-Chloroethoxy)phenyl]amine hydrochloride CAS No. 1609407-46-6](/img/structure/B1450285.png)
[3-(2-Chloroethoxy)phenyl]amine hydrochloride
Descripción general
Descripción
[3-(2-Chloroethoxy)phenyl]amine hydrochloride: is a chemical compound with the molecular formula C8H10ClNO·HCl . It is a hydrochloride salt form of 3-(2-chloroethoxy)aniline . This compound is primarily used in various chemical research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Chloroethoxy)phenyl]amine hydrochloride typically involves the reaction of 3-aminophenol with 2-chloroethanol in the presence of a base such as potassium carbonate . The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-aminophenol is replaced by the 2-chloroethoxy group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of This compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: can undergo oxidation reactions to form corresponding derivatives.
Reduction: The compound can be reduced to form .
Substitution: It can participate in nucleophilic substitution reactions, where the group is replaced by other nucleophiles such as or .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Nucleophiles like or are used under basic conditions.
Major Products:
Oxidation: Formation of derivatives.
Reduction: Formation of .
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: [3-(2-Chloroethoxy)phenyl]amine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.
Biology: In biological research, this compound is used to study the effects of chloroethoxy groups on the biological activity of phenylamine derivatives. It is also used in the development of new biochemical assays and probes.
Medicine: The compound has potential applications in the development of new pharmaceuticals, particularly in the design of drugs targeting specific receptors or enzymes. Its unique structure allows for the exploration of new therapeutic pathways.
Industry: In the industrial sector, This compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the manufacture of polymers and resins.
Mecanismo De Acción
The mechanism of action of [3-(2-Chloroethoxy)phenyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
- [3-(2-Bromoethoxy)phenyl]amine hydrochloride
- [3-(2-Fluoroethoxy)phenyl]amine hydrochloride
- [3-(2-Methoxyethoxy)phenyl]amine hydrochloride
Comparison: [3-(2-Chloroethoxy)phenyl]amine hydrochloride is unique due to the presence of the chloro group, which imparts distinct chemical and biological properties. Compared to its bromo , fluoro , and methoxy analogs, the chloro derivative exhibits different reactivity and selectivity in chemical reactions and biological assays. This uniqueness makes it a valuable compound for specific research and industrial applications.
Propiedades
IUPAC Name |
3-(2-chloroethoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c9-4-5-11-8-3-1-2-7(10)6-8;/h1-3,6H,4-5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDGKBYIEJMRKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609407-46-6 | |
| Record name | Benzenamine, 3-(2-chloroethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine hydrochloride](/img/structure/B1450221.png)

![Spiro[2.4]heptan-4-amine hydrochloride](/img/structure/B1450223.png)

